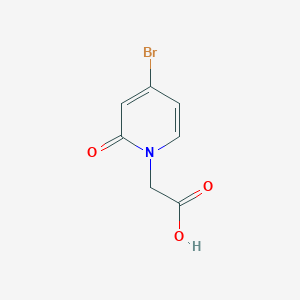

2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

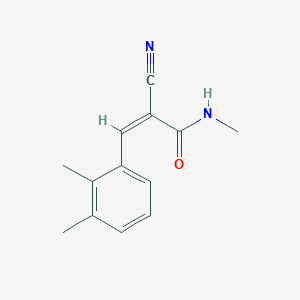

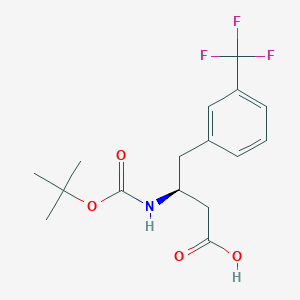

The compound 2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid is a derivative of 2-oxo-1,2-dihydropyridine-1-acetic acid, which has been synthesized and characterized in previous studies. The core structure of this compound is a 2-oxo-1,2-dihydropyridine ring, which is a common motif in various chemical compounds with potential biological activity. The presence of the bromo substituent at the 4-position of the dihydropyridine ring could influence the chemical reactivity and physical properties of the molecule, making it a candidate for further functionalization and study in the context of medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of related 2-oxo-1,2-dihydropyridine derivatives has been reported in the literature. For instance, a novel compound of 2-oxo-1,2-dihydropyridine-1-acetic acid was synthesized through the reaction of 2-hydroxypyridine and chloroacetic acid in a basic aqueous solution . Although the specific synthesis of the brominated derivative is not detailed in the provided papers, it can be inferred that a similar synthetic strategy could be employed, with the addition of a bromination step to introduce the bromo substituent at the appropriate position on the dihydropyridine ring.

Molecular Structure Analysis

The molecular structure of 2-oxo-1,2-dihydropyridine-1-acetic acid has been elucidated using single crystal X-ray diffraction, revealing that the compound crystallizes in the monoclinic system and forms one-dimensional folded chain structures through intermolecular hydrogen bonding . While the specific molecular structure of the brominated derivative is not provided, it is likely that the addition of a bromo group would affect the overall electron distribution and could potentially influence the crystal packing and hydrogen bonding patterns.

Chemical Reactions Analysis

The reactivity of 2-oxo-1,2-dihydropyridine derivatives can be diverse. For example, in the presence of acetic acid, some related compounds are known to undergo bromination at specific positions on the ring . The presence of the bromo substituent in the compound of interest suggests that it could participate in various chemical reactions, such as further electrophilic aromatic substitutions, coupling reactions, or as an activating group for nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-oxo-1,2-dihydropyridine derivatives are influenced by their molecular structure. The ketonic form of the compound suggests the possibility of tautomerism, which could affect its chemical behavior and interaction with solvents . The presence of the bromo group is likely to increase the molecular weight and could impact the compound's boiling point, melting point, and solubility. The electron-withdrawing nature of the bromo substituent may also affect the acidity of the acetic acid moiety, potentially altering the compound's reactivity in acid-base reactions.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A study detailed the synthesis and characterization of a compound closely related to 2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid, 2-oxo-1,2-dihydropyridine-1-acetic acid, through the reaction of 2-hydroxypyridine and chloroacetic acid. This compound was characterized by elemental analysis, IR spectrum, and single crystal X-ray diffraction, revealing its ketonic configuration and forming one-dimensional folded chain structure via intermolecular hydrogen bonds (Zhao Jing-gui, 2005).

Reaction Pathways and Lactonization

Another research focused on the intramolecular reactions of substituted 1,2-dihydropyridines, which, due to a bromine-induced 'Umpolung', led not only to δ-lactones but also to new, structurally interesting γ-lactones. This highlights the compound's potential in facilitating unique organic synthesis pathways (A. Parlier et al., 2009).

Structural Studies

Research into similar compounds, such as (2-Oxo-2,3-dihydroimidazo[1,2-a]-pyridin-3-yl)acetic acids, showed regioselective formation of derivatives, with molecular conformations discussed based on NMR spectral and X-Ray data. This emphasizes the compound's relevance in structural chemistry and potential pharmaceutical applications (W. Chui et al., 2004).

Molecular Interactions and Crystal Structure

A study on a similar compound, (4-Oxo-1,4-dihydropyridin-1-yl)acetic acid, described its unexpected existence as an acid rather than a betaine, forming linear helical chains through acid H atom interactions. This research contributes to understanding the molecular interactions and crystal structures of such compounds (Shan Gao et al., 2004).

Antimicrobial Activity

Further studies have explored the synthesis and antimicrobial screening of novel Mannich bases bearing 1,8-Naphthyridine moiety, starting from acetic acid derivatives, showing good activity against various bacteria. This suggests potential applications in developing new antimicrobial agents (K. Mogilaiah & B. Sakram, 2004).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Eigenschaften

IUPAC Name |

2-(4-bromo-2-oxopyridin-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-5-1-2-9(4-7(11)12)6(10)3-5/h1-3H,4H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCAMIFWGMKSNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C=C1Br)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid | |

CAS RN |

2092511-19-6 |

Source

|

| Record name | 2-(4-bromo-2-oxo-1,2-dihydropyridin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,9-Triazaspiro[4.6]undecan-2-one;dihydrochloride](/img/structure/B2516114.png)

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516117.png)

![5-methyl-1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2516118.png)

![N-(4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}phenyl)acetamide](/img/structure/B2516125.png)

![N-{4-[(8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)amino]phenyl}acetamide](/img/structure/B2516130.png)